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molecular formula C15H21NO5 B8178132 Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate CAS No. 282100-79-2

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate

Cat. No. B8178132
M. Wt: 295.33 g/mol
InChI Key: KNOXVYSIGXFFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)C(=Cc1cccc(O)c1)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][C:9]([C:10](=[O:11])[O:12][CH3:13])=[CH:14][c:15]1[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]1.[CH3:22][OH:23]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[O:12][CH3:13])[CH2:14][c:15]1[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]1

Inputs

Step One
Name
COC(=O)C(=Cc1cccc(O)c1)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(=Cc1cccc(O)c1)NC(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(Cc1cccc(O)c1)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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